3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-5-methyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-3-17-14(18)11-9(2)12(10-7-5-4-6-8-10)20-13(11)16-15(17)19/h4-8H,3H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEDJVIEAUEBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC(=C2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed:
Oxidation: The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can produce thiol derivatives or other reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, as multitargeted agents in cancer therapy. The compound has shown promise in inhibiting tumor growth through multiple mechanisms:
- Folate Receptor Targeting : The compound exhibits selective inhibition of folate receptors (FRs), which are overexpressed in many tumors. This selectivity helps reduce drug resistance and minimize toxicity associated with conventional chemotherapy .
- Inhibition of Key Enzymes : It has been identified as an inhibitor of enzymes involved in the de novo purine biosynthesis pathway, specifically GARFTase (Glycinamide ribonucleotide formyltransferase) and AICARFTase (AICAR formyltransferase). In vitro studies demonstrated that it effectively inhibits these enzymes, suggesting its potential as a dual-targeted anticancer agent .
Antimicrobial Properties
Beyond oncology, there is emerging evidence that thieno[2,3-d]pyrimidine derivatives possess antimicrobial activities. Preliminary evaluations indicate that these compounds may inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Dual Targeting in Cancer Treatment
A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of several thieno[2,3-d]pyrimidine analogs. Among these, the compound demonstrated significant potency against cancer cell lines expressing folate receptors. The study reported IC50 values indicating effective proliferation inhibition at nanomolar concentrations. The findings underscore the importance of structural modifications in enhancing biological activity against cancer cells .
Case Study 2: Metabolite Rescue Identification
Another research effort involved identifying intracellular targets for thieno[2,3-d]pyrimidine analogs using metabolite rescue techniques. The study revealed that specific analogs could restore metabolic pathways disrupted by cancerous transformations, further establishing their therapeutic potential in targeted cancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound plays a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.
Receptors: It may bind to specific receptors, triggering signaling pathways that affect cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs and their properties are summarized in Table 1.
Notes:
- The target compound’s 2-sulfanyl group distinguishes it from analogs with 2-pyrrolidinyl (e.g., ) or 2-chloro substituents (e.g., ).
- The 6-phenyl substitution introduces steric bulk, which may affect binding affinity in biological targets compared to smaller substituents like ethyl .
Pharmacological and Functional Insights
- Substituent lipophilicity (e.g., phenyl groups) is critical for activity .
- Kinase Modulation: 5-Hetarylamino-3-arylindazole derivatives derived from thienopyrimidinones show CK2 inhibitory activity, with chloro-substituted analogs exhibiting enhanced potency .
- Fluorescence Properties: Chromeno-pyrazolo-pyridine hybrids (e.g., ) exhibit intramolecular charge transfer, making them candidates for optical sensors or imaging agents.
Biological Activity
3-Ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
The compound has the following molecular characteristics:
- Molecular Formula : C15H14N2OS2
- Molecular Weight : 302.41 g/mol
- CAS Number : 852933-45-0
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit potent antitumor activity. For instance, in a study evaluating various compounds against the NCI 60 cancer cell lines, some thieno[2,3-d]pyrimidine derivatives showed significant growth inhibition. Notably, compounds with similar scaffolds to 3-ethyl-5-methyl-6-phenyl-2-sulfanyl exhibited IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (μM) | Comparison to 5-FU | Comparison to MTX |
|---|---|---|---|
| 20 | 3.3 | 7-fold better | More potent |
| 23 | 6.6 | 4-fold better | Comparable |
The mechanism by which these compounds exert their antitumor effects primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. The thieno[2,3-d]pyrimidine scaffold mimics the binding of folic acid to DHFR, effectively blocking its activity and leading to cell death .
The binding mode is characterized by:
- Sulfur atom at position 7 mimicking the amino group of MTX.
- Hydrogen bonding interactions with key amino acids in the DHFR active site.
Structure-Activity Relationship (SAR)
Modifications to the thieno[2,3-d]pyrimidine structure significantly influence biological activity. For example:
- Ethyl vs. Methyl Substituents : The introduction of an ethyl group at position 6 enhances lipophilicity and improves passive diffusion across cell membranes.
- Aromatic Substituents : Variations in the phenyl group can affect binding affinity and selectivity towards cancer cells versus normal cells.
Figure 1: Structural Modifications and Their Impact on Activity
Structural Modifications
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds similar to 3-ethyl-5-methyl-6-phenyl-2-sulfanyl showed selective cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .
- In Vivo Studies : Animal models treated with these compounds exhibited significant tumor regression compared to control groups receiving placebo treatments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thiophene precursors with thiourea derivatives. Key steps include:
- Step 1 : Use of 3-ethoxycarbonylthieno[2,3-d]pyrimidin-4-one intermediates for functionalization at the 2-position .
- Step 2 : Alkylation or aryl substitution under basic conditions (e.g., K₂CO₃/DMF) to introduce ethyl, methyl, and phenyl groups .
- Yield Optimization : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve yields by minimizing oxidative side reactions. Typical yields range from 45% to 68% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the planar thieno-pyrimidinone core and confirms substituent orientations. Intermolecular C–H⋯O hydrogen bonds and π-π stacking (distance: 3.5–3.8 Å) stabilize the crystal lattice .
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 2.3–2.5 ppm, singlet), and phenyl protons (δ 7.2–7.6 ppm, multiplet). ¹³C NMR confirms the carbonyl at δ 165–170 ppm .
Advanced Research Questions
Q. How does structural modification at the 2-sulfanyl group affect biological activity, particularly TRPA1 inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 2-sulfanyl group is critical for TRPA1 antagonism. Replacement with bulkier substituents (e.g., morpholino) reduces activity by steric hindrance, while electron-withdrawing groups (e.g., Cl) enhance binding affinity (IC₅₀: 12–35 nM) .
- Experimental Design : Use TRPA1-expressing HEK293 cells for calcium flux assays. Pre-treat with test compounds (1–100 µM) and measure inhibition of allyl isothiocyanate (AITC)-induced responses .
Q. What computational approaches validate the compound’s interaction with TRPA1?
- Methodological Answer :
- Docking Studies : The sulfanyl group forms a hydrogen bond with TRPA1’s Ser876 residue. Molecular dynamics (MD) simulations (AMBER/CHARMM) predict a binding free energy (ΔG) of −8.2 kcal/mol .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron density redistribution at the ligand-binding pocket, highlighting charge transfer from the thieno-pyrimidinone core to TRPA1’s hydrophobic residues .
Q. How can contradictory data in biological assays (e.g., antimicrobial vs. anticancer activity) be resolved?
- Methodological Answer :
- Assay-Specific Variables :
- Resolution : Use standardized media (e.g., serum-free for anticancer assays) and confirm compound stability via HPLC-MS pre/post assay .
Specialized Methodological Considerations
Q. What strategies mitigate challenges in purifying thieno-pyrimidinone derivatives?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates regioisomers.
- Recrystallization : Ethanol/dioxane (3:1 v/v) yields high-purity crystals (>95%) .
Q. How does the compound’s π-electron system influence its electrochemical behavior?
- Methodological Answer : Cyclic voltammetry (0.1 M TBAPF₆ in DMF) reveals two redox events:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
